molecular formula C15H11ClN4O2S B2668081 N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 573942-41-3

N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2668081
CAS No.: 573942-41-3
M. Wt: 346.8 g/mol
InChI Key: YMQMIPMSSDKISZ-UHFFFAOYSA-N
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Description

WAY-346940 is a chemical compound known for its role as a Rho-kinase inhibitor. It has the molecular formula C15H11ClN4O2S and a molecular weight of 346.79 . This compound is primarily used in scientific research to study various biological processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-346940 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of WAY-346940 would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

WAY-346940 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-346940 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

WAY-346940 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of Rho-kinase inhibition and its effects on various chemical pathways.

    Biology: Employed in cell culture studies to investigate the role of Rho-kinase in cell signaling, cytoskeletal dynamics, and cellular motility.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as hypertension, cancer, and neurological disorders by modulating Rho-kinase activity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Rho-kinase pathways.

Mechanism of Action

WAY-346940 exerts its effects by inhibiting the activity of Rho-kinase, an enzyme involved in regulating the cytoskeleton and cell motility. The inhibition of Rho-kinase leads to the modulation of various cellular processes, including contraction, migration, proliferation, and apoptosis. The molecular targets of WAY-346940 include the Rho-associated protein kinase (ROCK) isoforms, which are key regulators of the Rho signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to WAY-346940 include:

    Y-27632: Another Rho-kinase inhibitor with a similar mechanism of action.

    Fasudil: A well-known Rho-kinase inhibitor used in clinical settings for its vasodilatory effects.

    HA-1077:

Uniqueness of WAY-346940

WAY-346940 is unique in its specific chemical structure and its high potency as a Rho-kinase inhibitor. Its distinct molecular formula and the presence of specific functional groups contribute to its unique binding affinity and selectivity for Rho-kinase isoforms. This makes it a valuable tool in scientific research for studying the detailed mechanisms of Rho-kinase inhibition and its potential therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-11-2-1-3-12(8-11)18-13(21)9-23-15-20-19-14(22-15)10-4-6-17-7-5-10/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQMIPMSSDKISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329263
Record name N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

573942-41-3
Record name N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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